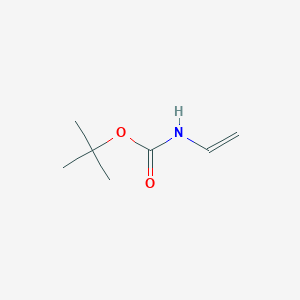

Tert-butyl vinylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDWKAHMQWSMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28497-66-7 | |

| Record name | Carbamic acid, N-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90291021 | |

| Record name | tert-butyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-72-3 | |

| Record name | 7150-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-ethenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl vinylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl vinylcarbamate, also known as N-(tert-butoxycarbonyl)vinylamine, is a versatile monomer and building block in organic synthesis. Its unique structure, featuring a vinyl group susceptible to polymerization and various addition reactions, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a valuable reagent in the development of novel polymers, functionalized materials, and complex organic molecules. The Boc group provides stability and allows for controlled deprotection under acidic conditions, revealing a primary amine for further functionalization. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and reactivity of this compound, along with detailed experimental protocols relevant to its synthesis, purification, and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 67.0 °C | [1] |

| Boiling Point | 70 °C at 0.3 mmHg | [1] |

| Density (Predicted) | 0.944 g/cm³ | [2] |

| CAS Number | 7150-72-3 | [1] |

| Purity | Typically >95-98% | [3][4] |

| Storage Conditions | Refrigerated (0-10°C) or Freezer (-20°C), under inert gas, protected from air and heat | [1][3] |

Spectral Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for confirming the structure of this compound. The predicted chemical shifts (δ) and multiplicities for the protons in a typical deuterated solvent like chloroform-d (CDCl₃) are presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0-7.3 | dd | -NH - |

| ~6.5-6.8 | dd | =CH -N |

| ~4.5-4.8 | d | =CH ₂ (trans to N) |

| ~4.2-4.5 | d | =CH ₂ (cis to N) |

| 1.48 | s | -C(CH ₃)₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The vinyl protons will exhibit complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C =O (Carbamate) |

| ~135 | =C H-N |

| ~95 | =C H₂ |

| ~80 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is useful for identifying the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100 | Medium | =C-H stretch (vinyl) |

| ~2980, 2870 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1640 | Medium | C=C stretch (vinyl) |

| ~1520 | Strong | N-H bend |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 87 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Reactivity and Potential Applications

This compound's bifunctional nature makes it a valuable synthon. The vinyl group can undergo various reactions such as polymerization, cycloadditions, and electrophilic additions. The Boc-protected amine offers a site for future modification following deprotection.

One significant area of application for similar bifunctional molecules is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Carbamate-containing linkers are often employed to connect the target-binding ligand and the E3 ligase ligand.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis, purification, and analysis of this compound and related compounds.

Synthesis of Tert-butyl Carbamates (General Procedure)

This procedure describes a general method for the N-Boc protection of amines, which can be adapted for the synthesis of vinyl carbamates from the corresponding vinyl amine.

Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with aqueous sodium bicarbonate)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask.

-

If using an aqueous biphasic system, add an equivalent amount of sodium bicarbonate solution.

-

Add the di-tert-butyl dicarbonate to the stirred solution at room temperature.

-

Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Flash column chromatography is a standard method for purifying carbamates.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column

-

Compressed air or pump

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the eluent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization

Recrystallization can be an effective method for purifying solid carbamates.

Materials:

-

Crude this compound

-

Recrystallization solvent (a single solvent or a binary solvent system where the compound is soluble at high temperature and insoluble at low temperature, e.g., hexanes/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals for the ¹H spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

-

For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal.

-

Alternatively, prepare a KBr pellet by grinding the sample with KBr and pressing it into a disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is crucial for its effective application in research and development, particularly in the fields of polymer chemistry and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

A Technical Guide to Tert-butyl Vinylcarbamate: Synthesis, Properties, and Applications

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl vinylcarbamate (CAS No. 7150-72-3), a versatile monomer and building block relevant to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical structure, physical properties, synthesis, and key applications, supported by detailed experimental protocols and logical diagrams.

Core Compound Information

This compound, also known as N-Boc-vinylamine, is a bifunctional molecule featuring a vinyl group susceptible to addition and polymerization reactions, and a tert-butoxycarbonyl (Boc) protected amine, a staple in organic synthesis for its stability and straightforward deprotection.

Molecular Structure:

-

Chemical Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.19 g/mol [1]

-

CAS Number: 7150-72-3[1]

-

Synonyms: tert-butyl N-ethenylcarbamate, N-Boc-vinylamine[2]

-

InChI Key: SJDWKAHMQWSMPV-UHFFFAOYSA-N[1]

-

SMILES: C=CNC(=O)OC(C)(C)C

- Chemical Structure Diagram:

graph "molecular_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=12, color="#5F6368"];

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. Note that while physical properties are well-documented, experimental spectroscopic data is not widely available in the public domain. Therefore, expected spectral characteristics based on the compound's structure are provided.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7150-72-3 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | White to light yellow solid/crystal | [2] |

| Melting Point | 67.0 °C | [2] |

| Boiling Point | 70 °C at 0.3 mmHg | [2] |

| Purity | Typically >97% (GC) | [2] |

| Storage Conditions | Refrigerate (0-10°C) or freeze (-20°C); store under inert gas; air and heat sensitive | [1] |

Predicted Spectroscopic Data

| Technique | Expected Wavenumber / Chemical Shift (δ) | Assignment |

| ¹H NMR | ~ 1.45 ppm (singlet, 9H)~ 4.2 ppm (doublet of doublets, 1H, J ≈ 8, 1 Hz)~ 4.5 ppm (doublet of doublets, 1H, J ≈ 15, 1 Hz)~ 6.8 ppm (doublet of doublets, 1H, J ≈ 15, 8 Hz)~ 7.0 ppm (broad singlet, 1H) | -C(CH ₃)₃-CH H (cis to N)-CHH (trans to N)=CH -N-NH - |

| ¹³C NMR | ~ 28.5 ppm~ 80.0 ppm~ 95.0 ppm~ 135.0 ppm~ 154.0 ppm | -C(C H₃)₃-C (CH₃)₃=C H₂-C H=-C =O |

| FT-IR | ~ 3350 cm⁻¹ (sharp)~ 3080 cm⁻¹ (medium)~ 2980 cm⁻¹ (strong)~ 1710 cm⁻¹ (strong, sharp)~ 1640 cm⁻¹ (medium)~ 1250, 1160 cm⁻¹ (strong) | N-H stretch=C-H stretchAliphatic C-H stretchC=O stretch (carbamate)C=C stretchC-O stretch |

Synthesis and Experimental Protocols

This section details the common synthesis route for this compound and provides protocols for its characterization and application in subsequent chemical reactions.

Synthesis of this compound

The synthesis is typically achieved by the addition of tert-butanol to vinyl isocyanate, often catalyzed by a tin compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Vessel Preparation: Equip a reaction vessel with a stirrer, thermometer, high-efficiency condenser (cooled with brine), and a dropping funnel.

-

Initial Charge: Introduce 69 parts of vinyl isocyanate and 70 parts of ethyl acetate into the vessel.

-

Reagent Addition: Prepare a mixture of 74 parts of tert-butanol, 73 parts of ethyl acetate, and 0.01% (w/w) of dibutyltin dilaurate.

-

Reaction: Add the tert-butanol mixture to the reaction vessel dropwise over 1 hour, maintaining the internal temperature at 40°C.

-

Incubation: Allow the reaction to proceed with stirring for 10-12 hours at 40°C.

-

Completion: The reaction yields a pale yellow, clear solution of this compound in ethyl acetate. The solvent can be removed under reduced pressure if the solid product is required.

Protocol: Spectroscopic Characterization (General)

-

Sample Preparation (NMR): Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Sample Preparation (FT-IR): Prepare a KBr pellet containing a small amount of the solid compound or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

FT-IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis.

Applications in Research and Development

This compound serves as a valuable intermediate in two primary areas: polymer chemistry and drug discovery, particularly in the synthesis of complex therapeutic agents.

Caption: Key application pathways for this compound.

Monomer for Polymer Synthesis

The vinyl group allows this compound to act as a monomer in polymerization reactions. The resulting polymer, poly(this compound), carries a protected amine on each repeating unit. Subsequent acidic treatment can deprotect these amines to yield poly(vinylamine), a cationic polymer with a wide range of applications in drug delivery, gene therapy, and coatings.

Experimental Protocol: Free-Radical Polymerization

-

Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous toluene or dioxane.

-

Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 70-80°C for 12-24 hours.

-

Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold hexane or methanol.

-

Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Reagent in Drug Discovery

The electron-withdrawing carbamate group activates the vinyl double bond, making it a suitable Michael acceptor. This allows for the conjugate addition of nucleophiles, a powerful C-C or C-heteroatom bond-forming reaction. This reactivity is particularly useful for synthesizing functionalized linkers used in complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocol: Michael Addition with a Thiol

-

Setup: Dissolve this compound (1.0 eq) and a thiol nucleophile (e.g., benzyl mercaptan, 1.1 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Base: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq), to the solution.

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting thioether adduct by flash column chromatography on silica gel.

Safety and Handling

This compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin, eye, and respiratory irritation. [1]

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P305+P351+P338

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from heat and air.

References

An In-depth Technical Guide to the Solubility of Tert-butyl Vinylcarbamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl vinylcarbamate. While specific quantitative solubility data across a wide range of common organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these crucial physicochemical properties. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and various research and development applications.

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents must be determined experimentally. The following table provides a structured template for recording such data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.

| Solvent Category | Solvent | Chemical Formula | Solubility ( g/100 mL) at 25°C | Observations |

| Alcohols | Methanol | CH₃OH | To be determined | |

| Ethanol | C₂H₅OH | To be determined | ||

| Isopropanol | C₃H₈O | To be determined | ||

| Ethers | Diethyl ether | (C₂H₅)₂O | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | To be determined | ||

| 1,4-Dioxane | C₄H₈O₂ | To be determined | ||

| Esters | Ethyl acetate | C₄H₈O₂ | To be determined | |

| Ketones | Acetone | C₃H₆O | To be determined | |

| Methyl ethyl ketone (MEK) | C₄H₈O | To be determined | ||

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | To be determined | |

| Hydrocarbons | Chloroform | CHCl₃ | To be determined | |

| Aromatic | Toluene | C₇H₈ | To be determined | |

| Hydrocarbons | ||||

| Amides | Dimethylformamide (DMF) | C₃H₇NO | To be determined | |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | C₂H₆OS | To be determined | |

| Nitriles | Acetonitrile | C₂H₃N | To be determined |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for the quantitative determination of this compound solubility. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

A selection of high-purity organic solvents (as listed in the table above)

-

Analytical balance

-

Vials with solvent-resistant caps (e.g., 4 mL glass vials)

-

Temperature-controlled orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and chromophoric properties of the analyte and solvent.

-

Vortex mixer

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. It is crucial that undissolved solid remains at the end of the experiment to ensure the solution is saturated.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

-

Calculate the original solubility in the solvent (e.g., in g/100 mL or mg/mL) by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Characterization of Tert-butyl vinylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical characterization of Tert-butyl vinylcarbamate, a key intermediate in organic synthesis, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, presents expected data in a structured format, and includes workflow visualizations to support research, development, and quality control activities.

Introduction

This compound (N-Boc-vinylamine) is a valuable building block in organic chemistry, particularly in the synthesis of nitrogen-containing compounds and polymers. Its structure, featuring both a vinyl group and a Boc-protecting group, allows for a variety of chemical transformations. Accurate and reliable analytical characterization is paramount to ensure its purity and structural integrity, which are critical for the success of subsequent synthetic steps and the quality of final products. This guide focuses on two primary analytical techniques: NMR spectroscopy for structural elucidation and HPLC for purity assessment and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH ₃)₃ | 1.4 - 1.5 | Singlet | - | 9H |

| =CH₂ (trans to N) | 4.4 - 4.6 | Doublet of Doublets | Jgem ≈ 1.5, Jtrans ≈ 14.0 | 1H |

| =CH₂ (cis to N) | 4.0 - 4.2 | Doublet of Doublets | Jgem ≈ 1.5, Jcis ≈ 7.0 | 1H |

| -CH = | 6.5 - 6.7 | Doublet of Doublets | Jtrans ≈ 14.0, Jcis ≈ 7.0 | 1H |

| -NH - | 5.0 - 5.5 | Broad Singlet | - | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | 28 - 29 |

| -C (CH₃)₃ | 80 - 81 |

| =C H₂ | 95 - 97 |

| -C H= | 130 - 132 |

| C =O | 153 - 155 |

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-4 second acquisition time, 1-5 second relaxation delay, 16-64 scans).

- Acquire the proton-decoupled ¹³C NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, 1024 or more scans).

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

- Perform phase and baseline corrections for both spectra.

- Calibrate the chemical shift axis of the ¹H spectrum by setting the TMS signal to 0.00 ppm.

- Calibrate the chemical shift axis of the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).

- Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Workflow Diagram

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. Due to the non-chromophoric nature of the vinyl group at low wavelengths and the end-absorption of the carbamate, UV detection at a low wavelength is a suitable approach. A reversed-phase method is generally effective for compounds of this polarity.

HPLC Method Parameters

The following table provides a starting point for the development of a robust HPLC method for the analysis of this compound. Method optimization may be required to achieve the desired separation from any specific impurities.

Table 3: Recommended HPLC Method Parameters for this compound

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in a 50:50 mixture of Acetonitrile and Water |

Experimental Protocol for HPLC Analysis

This protocol describes the steps for performing a purity analysis of this compound using HPLC.

1. Sample and Standard Preparation:

- Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

- Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

- Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis:

- Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

- Inject the prepared standard and sample solutions.

- Acquire the chromatograms for the specified run time.

3. Data Analysis:

- Identify the peak corresponding to this compound based on the retention time of the reference standard.

- Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

Conclusion

The analytical characterization of this compound using NMR and HPLC is essential for ensuring its quality and suitability for its intended applications. This technical guide provides a framework for researchers, scientists, and drug development professionals to perform accurate and reliable analyses. The provided NMR data, although predicted, offers a strong basis for structural confirmation, while the HPLC method serves as a robust starting point for purity determination. Adherence to these detailed protocols will facilitate consistent and high-quality characterization of this important chemical intermediate.

An In-depth Technical Guide to Tert-butyl vinylcarbamate as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl vinylcarbamate (t-BVC) is a functional monomer that has garnered significant interest in polymer chemistry and materials science, particularly within the biomedical and pharmaceutical fields. Its unique structure, featuring a vinyl group susceptible to polymerization and a tert-butoxycarbonyl (Boc) protecting group on the amine, allows for the synthesis of well-defined polymers with pendant protected amine functionalities. These polymers, primarily poly(this compound), serve as crucial precursors to poly(vinylamine), a cationic polymer with a wide range of applications, including gene delivery, drug delivery systems, and biomaterials. The Boc protecting group offers the advantage of being stable under many polymerization conditions while being readily removable under acidic conditions, providing a versatile platform for creating functional polymers.[1][2]

Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H13NO2 | [3] |

| Molecular Weight | 143.19 g/mol | [3] |

| Appearance | White to Light yellow powder to crystal | [3] |

| Melting Point | 67.0 °C | [3] |

| Boiling Point | 70 °C / 0.3 mmHg | [3] |

| Purity | >97.0% (GC) | [3] |

| CAS Number | 7150-72-3 | [4] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, sensitive to air and heat | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of vinyl isocyanate with tert-butanol.[5]

Experimental Protocol: Synthesis from Vinyl Isocyanate and Tert-butanol[6]

-

Reaction Setup : A reaction vessel equipped with a high-efficiency condenser, stirrer, thermometer, and addition funnel is charged with 69 parts of vinyl isocyanate and 70 parts of ethyl acetate.

-

Addition of Reactants : A solution containing 74 parts of tert-butanol, 73 parts of ethyl acetate, and 0.01% of dibutyl-tin dilaurate (as a catalyst) is prepared.

-

Reaction Conditions : The tert-butanol solution is added to the vinyl isocyanate solution over the course of 1 hour while maintaining the reaction temperature at 40°C.

-

Reaction Progression : The reaction is allowed to proceed for an additional 10 hours at 40°C.

-

Product : The final product is a pale yellow, clear solution of tert-butyl N-vinylcarbamate in ethyl acetate.

Caption: Synthesis of this compound from vinyl isocyanate and tert-butanol.

Polymerization of this compound

This compound can be polymerized using various techniques, including free radical polymerization and controlled radical polymerization methods like nitroxide-mediated polymerization (NMP).[6] The choice of polymerization technique influences the molecular weight, polydispersity, and architecture of the resulting poly(this compound).

Experimental Protocol: Free Radical Polymerization (General Procedure)

-

Reaction Setup : A reaction flask is charged with this compound and a suitable solvent (e.g., toluene, dioxane).

-

Initiator Addition : A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

-

Degassing : The reaction mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon, nitrogen) to remove oxygen, which can inhibit polymerization.

-

Polymerization : The reaction is heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN) and allowed to proceed for a specified time (e.g., 12-24 hours).

-

Isolation : The polymer is isolated by precipitation into a non-solvent, such as hexane or methanol, followed by filtration and drying under vacuum.

Caption: Polymerization of this compound to poly(this compound).

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor to poly(vinylamine). The Boc-protected polymer, poly(this compound), is soluble in many organic solvents, facilitating its characterization and modification. Subsequent deprotection yields poly(vinylamine), a water-soluble cationic polymer.

This transformation is central to its application in:

-

Drug Delivery: The cationic nature of poly(vinylamine) allows it to form complexes with anionic drugs or biomolecules, enabling their encapsulation and controlled release.

-

Gene Delivery: Poly(vinylamine) can condense nucleic acids (DNA, siRNA) into nanoparticles (polyplexes), protecting them from degradation and facilitating their cellular uptake.

-

PROTACs: While not a direct application of the monomer itself in the final structure, related Boc-protected diamines are crucial linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] These bifunctional molecules induce the degradation of target proteins.[1]

Deprotection of Poly(this compound)

The removal of the Boc protecting group from poly(this compound) is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or dioxane.[2][8] This process is often quantitative and yields the corresponding poly(vinylamine) salt.

Experimental Protocol: Deprotection using Trifluoroacetic Acid[2]

-

Dissolution : Poly(this compound) is dissolved in dichloromethane.

-

Acid Addition : An excess of trifluoroacetic acid is added to the polymer solution.

-

Reaction : The reaction is stirred at room temperature for a few hours. The progress can be monitored by techniques like NMR spectroscopy.

-

Isolation : The solvent and excess TFA are removed under reduced pressure. The resulting poly(vinylamine) trifluoroacetate salt can be further purified by dialysis or precipitation.

Caption: Deprotection of poly(this compound) to yield poly(vinylamine).

Safety and Handling

This compound is classified as a warning-level hazard.[4] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9][10] Work should be conducted in a well-ventilated area or a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Strategic Role of the Boc Protecting Group in Tert-butyl vinylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl vinylcarbamate is a versatile monomer whose reactivity is critically modulated by the presence of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the Boc group's role in influencing the chemical behavior of the vinyl moiety. We will explore its impact on the molecule's electronic properties, its utility in controlled polymerization, and its function as a precursor to poly(vinylamine). This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the effective application of this valuable synthetic building block.

Introduction: The Boc Group as a Modulator of Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. Its primary function is to render the amine nitrogen non-nucleophilic and non-basic, thereby allowing for selective reactions at other sites within a molecule. In the context of this compound, the Boc group serves several critical roles that extend beyond simple amine protection:

-

Electronic Modulation: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group of the Boc protector. This delocalization reduces the electron-donating capacity of the nitrogen towards the vinyl group, thereby influencing its reactivity in addition and polymerization reactions.

-

Steric Hindrance: The bulky tert-butyl group provides significant steric shielding, which can influence the regioselectivity and stereoselectivity of reactions involving the vinyl group.

-

Facile Deprotection: The Boc group is renowned for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions to liberate the free amine. This orthogonality is key to its utility in multi-step synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7150-72-3 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak/Shift | Interpretation | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.45 (s, 9H) | Protons of the tert-butyl group | [2] |

| δ 4.15 (dd, J = 9.2, 1.2 Hz, 1H) | Vinylic proton (cis to N) | ||

| δ 4.45 (dd, J = 16.8, 1.2 Hz, 1H) | Vinylic proton (trans to N) | ||

| δ 6.70 (dd, J = 16.8, 9.2 Hz, 1H) | Vinylic proton (geminal to N) | ||

| δ 7.10 (br s, 1H) | N-H proton | ||

| ¹³C NMR (CDCl₃, 100 MHz) | δ 28.3 (3C) | Carbons of the tert-butyl group | [3] |

| δ 80.5 | Quaternary carbon of the tert-butyl group | [3] | |

| δ 92.5 | Terminal vinylic carbon (=CH₂) | ||

| δ 135.0 | Vinylic carbon (-CH=) | ||

| δ 153.0 | Carbonyl carbon (C=O) | [3] | |

| FTIR (cm⁻¹) | 3350 (N-H stretch) | Amine N-H bond | [1] |

| 3100-3000 (C-H stretch) | Vinylic C-H bonds | [1] | |

| 2980-2850 (C-H stretch) | Aliphatic C-H bonds of the tert-butyl group | [1] | |

| 1720 (C=O stretch) | Carbonyl of the carbamate | [1] | |

| 1640 (C=C stretch) | Vinyl C=C bond | [1] | |

| 1510 (N-H bend) | Amine N-H deformation | [1] | |

| 1160 (C-O stretch) | Ester C-O bond | [1] |

Role in Key Chemical Transformations

The Boc group strategically enables this compound to participate in a variety of important chemical reactions.

Cycloaddition Reactions: The Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring.[4][5] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Conversely, electron-donating groups on the dienophile can decrease its reactivity towards standard dienes. The Boc-protected amine in this compound acts as an electron-donating group through resonance, which makes the vinyl group electron-rich. This property makes it a suitable dienophile for inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient.

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound is not a classic Michael acceptor due to the lack of a strongly electron-withdrawing group conjugated to the double bond, the Boc group's electronic influence makes the β-carbon susceptible to attack by soft nucleophiles under certain conditions.

Polymerization and Conversion to Poly(vinylamine)

This compound is a valuable monomer for the synthesis of functional polymers. It can undergo polymerization via controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization), to produce well-defined polymers of poly(this compound). The Boc groups in the resulting polymer can then be removed by acidolysis to yield poly(vinylamine), a highly functional and water-soluble polymer with a wide range of applications in drug delivery, gene therapy, and materials science.

Experimental Protocols

The following are representative protocols for the synthesis and subsequent reaction of this compound.

Synthesis of Tert-butyl N-vinylcarbamate[7]

Objective: To synthesize tert-butyl N-vinylcarbamate from vinyl isocyanate and tert-butanol.

Materials:

-

Vinyl isocyanate

-

Tert-butanol

-

Ethyl acetate

-

Dibutyltin dilaurate

Procedure:

-

In a reaction vessel equipped with a high-efficiency condenser, stirrer, thermometer, and addition funnel, charge 69 parts of vinyl isocyanate and 70 parts of ethyl acetate.

-

Over a period of 1 hour at 40 °C, add a mixture of 74 parts of tert-butanol, 73 parts of ethyl acetate, and 0.01% of dibutyltin dilaurate.

-

Allow the reaction to proceed for 10 hours at 40 °C.

-

The resulting pale yellow, clear solution is a solution of tert-butyl N-vinylcarbamate in ethyl acetate.

Table 3: Representative Reaction Parameters for Synthesis

| Parameter | Value |

| Reaction Time | 10 hours |

| Temperature | 40 °C |

| Catalyst | Dibutyltin dilaurate |

| Expected Yield | High (based on industrial process) |

Representative Protocol for Diels-Alder Reaction

Objective: To perform a Diels-Alder reaction between this compound and an electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate).

Materials:

-

This compound

-

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Add a solution of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of the dienophile at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Diels-Alder adduct.

Polymerization and Deprotection to Poly(vinylamine)

Objective: To synthesize poly(vinylamine) via polymerization of this compound followed by deprotection.

Part A: RAFT Polymerization of this compound

Materials:

-

This compound (monomer)

-

AIBN (initiator)

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

1,4-Dioxane (solvent)

Procedure:

-

In a Schlenk flask, dissolve this compound, AIBN, and the RAFT agent in 1,4-dioxane.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath preheated to 70 °C and stir for the desired reaction time.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

-

Collect the polymer by filtration and dry under vacuum.

Part B: Deprotection to Poly(vinylamine)

Materials:

-

Poly(this compound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the poly(this compound) in DCM.

-

Add an excess of TFA to the solution and stir at room temperature for 4-6 hours.

-

Precipitate the resulting poly(vinylamine) trifluoroacetate salt by adding the solution to diethyl ether.

-

Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

-

To obtain the free amine, dissolve the salt in water and pass it through an anion-exchange resin or neutralize with a base.

Conclusion

The Boc protecting group in this compound is not merely an inert masking group but a powerful tool for modulating the monomer's electronic properties and reactivity. It facilitates the synthesis of well-defined polymers and serves as a convenient precursor to poly(vinylamine). A thorough understanding of the Boc group's role, as detailed in this guide, is crucial for leveraging the full synthetic potential of this compound in the development of advanced materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of Tert-butyl vinylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(tert-butyl vinylcarbamate) (PtBVC) is a versatile polymer with significant potential in biomedical and pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group on the pendant amine functionality allows for controlled deprotection to yield poly(vinylamine), a cationic polymer with a wide range of uses, including gene delivery, drug conjugation, and surface modification. This document provides detailed application notes and experimental protocols for the synthesis of PtBVC via conventional free-radical polymerization.

The protocols outlined below are based on established methods for the radical polymerization of structurally similar N-vinyl monomers, such as N-vinylpyrrolidone and N-vinylcarbazole, providing a robust starting point for the synthesis and characterization of PtBVC.

Applications in Drug Development

-

Drug Delivery: The poly(vinylamine) backbone, obtained after deprotection of PtBVC, can be conjugated with therapeutic agents. The cationic nature of poly(vinylamine) can also facilitate cellular uptake.

-

Gene Delivery: The positively charged backbone of poly(vinylamine) can form polyplexes with negatively charged nucleic acids (DNA, siRNA), aiding in their delivery into cells.

-

Biomaterial Coatings: Surfaces coated with PtBVC can be subsequently modified by deprotection and further functionalization of the primary amine groups, allowing for the attachment of biomolecules to improve biocompatibility or introduce specific functionalities.

-

Hydrogels: Crosslinked poly(vinylamine) hydrogels can be prepared from PtBVC for applications in controlled release and tissue engineering.

Experimental Protocols

Protocol 1: Solution Free-Radical Polymerization of this compound

This protocol describes a typical solution polymerization of this compound using Azobisisobutyronitrile (AIBN) as the thermal initiator.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent), anhydrous

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Vacuum line or nitrogen/argon inlet

-

Oil bath

-

Standard glassware for filtration and precipitation

Procedure:

-

Monomer and Initiator Preparation:

-

In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 34.9 mmol) and AIBN (e.g., 0.057 g, 0.35 mmol, for a monomer to initiator ratio of 100:1) in anhydrous 1,4-dioxane (e.g., 15 mL).

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

-

Polymerization:

-

Termination and Isolation:

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring.

-

Collect the white precipitate by vacuum filtration.

-

-

Purification and Drying:

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the purified poly(this compound) in a vacuum oven at 40-50°C to a constant weight.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Data Presentation

The following table summarizes representative data for the solution polymerization of this compound under different hypothetical conditions to illustrate the expected outcomes.

| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1 | 1,4-Dioxane | 60 | 24 | 85 | 15,000 | 2.1 |

| 2 | 200:1 | 1,4-Dioxane | 60 | 24 | 82 | 28,000 | 2.3 |

| 3 | 100:1 | Toluene | 70 | 18 | 90 | 18,000 | 2.0 |

| 4 | 100:1 | 1,4-Dioxane | 70 | 18 | 92 | 16,500 | 1.9 |

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of PtBVC.

Signaling Pathway of Free-Radical Polymerization

Caption: Key steps in free-radical polymerization.

References

Application Notes and Protocols for the Copolymerization of Tert-butyl vinylcarbamate with Methyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of copolymers derived from tert-butyl vinylcarbamate (tBVC) and methyl acrylate (MA). The resulting copolymer, poly(this compound-co-methyl acrylate) [p(tBVC-co-MA)], serves as a valuable precursor to a pH-responsive polymer, poly(vinylamine-co-methyl acrylate), with significant potential in drug delivery systems.

Introduction

The copolymerization of this compound and methyl acrylate offers a versatile platform for the development of functional polymers. The tBVC monomer provides a protected amine functionality, which, after polymerization, can be readily deprotected to yield primary amine groups. The methyl acrylate comonomer influences the physicochemical properties of the resulting copolymer, such as its glass transition temperature and hydrophilicity. The deprotected copolymer, possessing both amine and ester functionalities, can exhibit pH-responsive behavior, making it an attractive candidate for various biomedical applications, including controlled drug release.

Experimental Data

While specific experimental data for the copolymerization of tBVC with MA is not extensively reported in the literature, representative data from similar N-vinylamide and acrylate copolymer systems are summarized below. These tables provide an expected range of properties for p(tBVC-co-MA) synthesized via controlled radical polymerization techniques like RAFT.

Table 1: Representative Copolymerization Conditions and Results

| Monomer 1 (M1) | Monomer 2 (M2) | M1:M2 Feed Ratio (molar) | Polymerization Method | Initiator | Chain Transfer Agent (CTA) | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |

| N-vinylpyrrolidone | Methyl Acrylate | 1:1 | RAFT | AIBN | Trithiocarbonate | Dioxane | 70 | 12 | 15,000 | 1.25 |

| N-vinylformamide | Acrylic Acid | 1:1 | Free Radical | AIBN | None | THF | 65 | 8 | 25,000 | 1.80 |

| tBVC (Estimated) | MA (Estimated) | 1:1 | RAFT | AIBN | Trithiocarbonate | Dioxane | 70 | 12-24 | 10,000-30,000 | <1.3 |

Note: Data for tBVC and MA are estimated based on typical results for similar monomer systems. Actual results may vary.

Table 2: Representative Monomer Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| N-vinylpyrrolidone | Methyl Methacrylate | >1 | <1 | <1 | Random |

| Acrylonitrile | Methyl Acrylate | 1.29 | 0.96 | 1.24 | Random/Alternating Tendency[1][2] |

| tBVC (Hypothetical) | MA (Hypothetical) | >1 | <1 | <1 | Random |

Note: Reactivity ratios for tBVC and MA are hypothetical and would need to be determined experimentally. The values suggest a random incorporation of monomers, with a higher propensity for the acrylate radical to add to its own monomer type.

Experimental Protocols

Materials

-

This compound (tBVC)

-

Methyl acrylate (MA)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or other suitable RAFT agent

-

1,4-Dioxane (anhydrous)

-

Methanol

-

Diethyl ether

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Protocol 1: RAFT Copolymerization of tBVC and MA

This protocol describes a general procedure for the controlled radical copolymerization of tBVC and MA using RAFT polymerization to achieve a well-defined copolymer with a low polydispersity index.

dot

Caption: Workflow for RAFT Copolymerization of tBVC and MA.

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine tBVC (e.g., 1.43 g, 10 mmol), MA (e.g., 0.86 g, 10 mmol), AIBN (e.g., 16.4 mg, 0.1 mmol), and DDMAT (e.g., 36.5 mg, 0.1 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask to dissolve the reactants.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.

-

Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol or a methanol/diethyl ether mixture.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40°C to a constant weight.

-

Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). Determine the copolymer composition using ¹H NMR spectroscopy by integrating the characteristic peaks of the tBVC and MA repeating units. Confirm the presence of functional groups using FTIR spectroscopy.

Protocol 2: Deprotection of p(tBVC-co-MA) to Yield p(VAm-co-MA)

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the copolymer to expose the primary amine functionalities, yielding the polyampholyte-like copolymer.

dot

Caption: Workflow for the Deprotection of p(tBVC-co-MA).

Procedure:

-

Dissolution: Dissolve the p(tBVC-co-MA) copolymer (e.g., 1 g) in dichloromethane (DCM, e.g., 10 mL) in a round-bottom flask.

-

Acid Addition: Add trifluoroacetic acid (TFA, e.g., 5 mL) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR to confirm the disappearance of the tert-butyl peak.

-

Solvent Removal: Remove the DCM and excess TFA by rotary evaporation.

-

Purification: Dissolve the resulting polymer in a minimal amount of water or methanol and purify by dialysis against deionized water for 48 hours to remove any remaining salts and small molecules.

-

Isolation: Lyophilize the dialyzed solution to obtain the final poly(vinylamine-co-methyl acrylate) copolymer as a solid.

-

Characterization: Confirm the complete removal of the Boc group by ¹H NMR and FTIR spectroscopy.

Application Notes: Drug Delivery

The deprotected copolymer, poly(vinylamine-co-methyl acrylate), possesses characteristics that make it a promising candidate for various drug delivery applications.

pH-Responsive Drug Release

The primary amine groups along the polymer backbone have a pKa of approximately 8-9. In acidic environments (e.g., the stomach or tumor microenvironments), these amines will be protonated, leading to a more hydrophilic and potentially swollen polymer chain. In neutral or basic environments (e.g., the bloodstream or intestines), the amines will be deprotonated, making the polymer more hydrophobic. This pH-dependent solubility and conformation can be exploited for targeted drug release.

dot

Caption: pH-Responsive Drug Release Mechanism.

-

Encapsulation: Hydrophobic drugs can be encapsulated within the core of nanoparticles formed by the self-assembly of the copolymer at physiological pH.

-

Targeting: The nanoparticles can be designed to accumulate in acidic environments, such as solid tumors, through the enhanced permeability and retention (EPR) effect.

-

Release: Upon reaching the acidic target site, the protonation of the amine groups leads to swelling and destabilization of the nanoparticles, triggering the release of the encapsulated drug.

Gene Delivery

The cationic nature of the protonated amine groups at physiological pH allows the copolymer to form polyplexes with negatively charged genetic material like siRNA and pDNA. These polyplexes can protect the genetic material from degradation and facilitate its cellular uptake.

Bio-conjugation

The primary amine groups serve as reactive handles for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other therapeutic molecules, enabling the development of multifunctional drug delivery systems.

Safety and Handling

-

Monomers (tBVC, MA) and the initiator (AIBN) should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The copolymerization of this compound with methyl acrylate provides a straightforward route to a versatile polymer platform. The ability to control the polymerization via RAFT and the simple deprotection step to unmask functional amine groups make this copolymer system highly attractive for the design of advanced drug delivery systems. Further research is warranted to determine the specific reactivity ratios of this monomer pair and to fully explore the potential of the resulting copolymers in various biomedical applications.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Tert-butyl Vinylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Block copolymers comprised of distinct polymer segments offer unique opportunities in materials science and medicine due to their ability to self-assemble into diverse nanostructures. The synthesis of block copolymers containing a poly(tert-butyl vinylcarbamate) (PtBVC) block is of particular interest as the tert-butoxycarbonyl (Boc) protecting group can be readily removed to yield a poly(vinylamine) (PVAm) block. This transformation from a hydrophobic, protected polymer to a hydrophilic, cationic polyelectrolyte makes these materials excellent candidates for a variety of biomedical applications, especially in the field of drug and gene delivery. The primary amine groups of the PVAm block can be further functionalized, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules.

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using this compound via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique.

Applications in Drug Delivery

Amphiphilic block copolymers derived from this compound are promising materials for advanced drug delivery systems.[1][2] The hydrophobic PtBVC block can form the core of self-assembled nanostructures, such as micelles or polymersomes, capable of encapsulating hydrophobic drugs, thereby increasing their solubility and stability in aqueous environments.[3] The hydrophilic PVAm block, obtained after deprotection, forms a protective corona that sterically stabilizes the nanoparticles in circulation, prolonging their systemic residence time.

Key advantages of these block copolymers in drug delivery include:

-

High Drug Loading Capacity: The hydrophobic core of the nanostructures can efficiently encapsulate poorly water-soluble drugs.[1][2]

-

Controlled Drug Release: The release of the encapsulated drug can be modulated by the properties of the polymer blocks.[1]

-

Biocompatibility: The resulting poly(vinylamine) is a biocompatible polymer.[4]

-

Targeted Delivery: The primary amine groups on the PVAm block can be conjugated with targeting moieties to direct the nanocarriers to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[1]

-

Gene Delivery: The cationic nature of the PVAm block allows for the complexation with negatively charged nucleic acids (e.g., siRNA, pDNA) to form polyplexes for gene delivery applications.

Experimental Protocols

The following protocols describe the synthesis of a poly(styrene)-b-poly(this compound) (PS-b-PtBVC) diblock copolymer via RAFT polymerization, followed by the deprotection of the PtBVC block to yield poly(styrene)-b-poly(vinylamine) (PS-b-PVAm).

Materials

-

Styrene (St), inhibitor removed

-

This compound (tBVC)

-

2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

1,4-Dioxane (Anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol

-

Diethyl ether

Protocol 1: Synthesis of Polystyrene Macro-RAFT Agent (PS-RAFT)

This protocol outlines the synthesis of a polystyrene chain transfer agent that will be used as a macroinitiator for the subsequent polymerization of this compound.

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, combine styrene (e.g., 5.2 g, 50 mmol), CPDB (e.g., 0.221 g, 1 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol) in anhydrous 1,4-dioxane (10 mL).

-

Seal the flask with a rubber septum and deoxygenate the solution by purging with nitrogen for 30 minutes in an ice bath.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8-16 hours) to achieve high monomer conversion.

-

Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C overnight.

-

Characterize the resulting PS-RAFT macroinitiator for its molecular weight (Mn) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).

Protocol 2: Synthesis of Poly(styrene)-b-poly(this compound) (PS-b-PtBVC)

This protocol describes the chain extension of the PS-RAFT macroinitiator with this compound to form the diblock copolymer.

Procedure:

-

In a Schlenk flask, dissolve the PS-RAFT macroinitiator (e.g., 1.0 g) and this compound (e.g., 2.86 g, 20 mmol) in anhydrous 1,4-dioxane (15 mL).

-

Add AIBN (e.g., 0.016 g, 0.1 mmol) to the solution.

-

Seal the flask and deoxygenate the mixture by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 24-48 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the block copolymer by adding the solution dropwise into a large excess of cold diethyl ether or a mixture of methanol and water.

-

Collect the precipitate by filtration and dry it under vacuum at 40 °C.

-

Characterize the final PS-b-PtBVC block copolymer by SEC and ¹H NMR to confirm the block structure and composition.

Protocol 3: Deprotection of PS-b-PtBVC to PS-b-PVAm

This protocol details the removal of the Boc protecting group from the PtBVC block to yield the final amphiphilic block copolymer.

Procedure:

-

Dissolve the PS-b-PtBVC block copolymer (e.g., 1.0 g) in dichloromethane (DCM, 10 mL).

-

Add trifluoroacetic acid (TFA, 5 mL) dropwise to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent and excess TFA by rotary evaporation.

-

Redissolve the residue in a minimal amount of methanol and precipitate the final product into a large excess of diethyl ether.

-

Collect the precipitated PS-b-PVAm by filtration and dry under vacuum.

-

Confirm the complete deprotection by ¹H NMR spectroscopy (disappearance of the tert-butyl proton signal) and FTIR spectroscopy (appearance of N-H stretching bands).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of the block copolymers.

Table 1: Characteristics of Polystyrene Macro-RAFT Agent

| Sample | [Styrene]:[CPDB]:[AIBN] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) |

| PS-RAFT | 50:1:0.2 | 12 | 95 | 5100 | 5200 | 1.15 |

Table 2: Characteristics of PS-b-PtBVC Block Copolymers

| Sample | [tBVC]:[PS-RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) |

| PS-b-PtBVC | 20:1:0.1 | 36 | 85 | 17500 | 18200 | 1.25 |

Table 3: Characterization of Deprotected Block Copolymer

| Sample | Mn,NMR of PtBVC block ( g/mol ) | Mn,NMR of PVAm block ( g/mol ) | Deprotection (%) |

| PS-b-PVAm | 13000 | 5700 | >98 |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the block copolymers.

Caption: Experimental workflow for the synthesis of PS-b-PVAm.

Caption: Logical relationship for drug delivery application.

References

- 1. youtube.com [youtube.com]

- 2. Applications of Copolymeric Nanoparticles in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tert-butyl vinylcarbamate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyl vinylcarbamate (tBVC) as a versatile functional monomer in polymer synthesis. The protocols detailed herein are designed for researchers in polymer chemistry, materials science, and drug development, offering methodologies for the synthesis of well-defined polymers and their application in creating functional materials, particularly for biomedical applications.

Introduction

This compound is a valuable monomer for the synthesis of functional polymers. The tert-butyloxycarbonyl (Boc) protecting group on the vinylamine moiety allows for controlled polymerization, yielding a stable precursor polymer, poly(this compound) (PtBVC). This polymer can be readily deprotected under acidic conditions to yield polyvinylamine (PVAm), a highly functional cationic polymer with a wide range of applications, including drug and gene delivery. The ability to precisely control the synthesis of the precursor polymer and subsequently deprotect it to reveal the functional amine groups makes tBVC a key building block for advanced polymer architectures.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 7150-72-3 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 67 °C | [1] |

| Boiling Point | 70 °C at 0.3 mmHg | [1] |

| Purity | >97% | [1] |

| Storage | Refrigerated (0-10°C), under inert gas | [1] |

Polymer Synthesis Protocols

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are recommended for the synthesis of well-defined PtBVC with controlled molecular weight and low polydispersity.

Protocol 1: RAFT Homopolymerization of this compound

This protocol describes the synthesis of poly(this compound) using a dithiocarbamate-based chain transfer agent (CTA). Dithiocarbamates are particularly effective for the controlled polymerization of N-vinyl monomers.[3]

Materials:

-

This compound (tBVC), purified by recrystallization

-

2-Cyano-2-propyl benzodithioate (CPDB) or other suitable dithiocarbamate RAFT agent

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous 1,4-dioxane

-

Schlenk flask and magnetic stir bar

-

Vacuum/nitrogen line

-

Oil bath

Procedure:

-

In a Schlenk flask, dissolve tBVC (e.g., 2.0 g, 13.97 mmol) and CPDB (e.g., 30.9 mg, 0.14 mmol, for a target degree of polymerization of 100) in anhydrous 1,4-dioxane (5 mL).

-

Add AIBN (e.g., 4.6 mg, 0.028 mmol, [Monomer]:[CTA]:[Initiator] = 500:5:1).